1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene
Description
1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene is a bromo- and fluoro-substituted benzene derivative featuring a polyether chain at the para-position. Its molecular formula is C₁₃H₁₉BrO₄F, with a molecular weight of 347.19 g/mol (calculated from ). The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-bromophenol with 2-(2-methoxyethoxy)ethoxy groups under basic conditions, achieving a yield of 62% . Its extended polyether chain enhances hydrophilicity, making it soluble in polar organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Key applications include its use as a precursor in Stille coupling reactions for constructing π-conjugated systems in organic electronics .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[2-(2-methoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO3/c1-14-4-5-15-6-7-16-9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXSIWVCKFJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the ethoxy groups. The general synthetic route involves:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to optimize reaction parameters and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 1-position is the primary site for nucleophilic substitution due to its favorable leaving-group ability. Fluorine at the 2-position acts as a meta-directing group, while the polyether chain at the 4-position influences electronic and steric effects.
Key Reactions:
Mechanistic Notes :
-
Fluorine’s electron-withdrawing effect activates the ring for SNAr at the bromine site.
-
The polyether chain’s electron-donating nature slightly deactivates the ring but does not hinder substitution at the bromine position .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling:
Key Insight :
-
Fluorine’s ortho-directing effect ensures coupling occurs para to the polyether chain.
Ether Cleavage Reactions
The methoxyethoxy side chain undergoes acid-catalyzed cleavage under harsh conditions:
| Acid | Temperature | Time | Major Product | Yield | Source |
|---|---|---|---|---|---|
| HBr (48% aq.) | 75°C | 16h | 1-Bromo-2-fluoro-4-hydroxybenzene | 70% | |
| HI (conc.) | 120°C | 6h | 1-Bromo-2-fluoro-4-iodobenzene | 85% |
Limitation : Prolonged exposure (>24h) leads to debromination as a competing pathway .
Reduction Reactions
Catalytic hydrogenation selectively reduces the aromatic ring under controlled conditions:
| Catalyst | Solvent | Pressure (psi) | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd/C, H₂ | EtOH | 50 | Cyclohexane derivative (91%) | ||
| Rh/Al₂O₃, H₂ | THF | 100 | Partially reduced dihydroarene (68%) |
Note : The polyether chain remains intact during reduction, confirming its stability under hydrogenation.
Radical Reactions
Bromine participates in radical-mediated processes, such as atom-transfer radical addition (ATRA):
| Initiator | Alkene | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, CCl₄ | Styrene | 1-(Dichloromethyl)-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene | 55% |
Competitive Reactivity Trends
-
Relative Leaving-Group Ability : Br > polyether chain > F (based on bond dissociation energies) .
-
Directing Effects : Fluorine’s meta-directing influence dominates over the polyether’s para-directing effect.
Table 2: Stability Under Common Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Low (cleavage at polyether chain) | Ether hydrolysis → phenol |
| Basic (pH > 10) | Moderate | Partial dehalogenation |
| UV light | High | No significant degradation |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features, including the presence of bromine and fluorine atoms, facilitate a range of nucleophilic substitution reactions. This property makes it valuable in the development of pharmaceuticals and agrochemicals.
Reactivity and Mechanism
The reactivity of 1-bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene can be attributed to its halogen substituents, which can participate in various chemical transformations. For instance, it can undergo reactions such as:
- Nucleophilic substitutions : where nucleophiles attack the carbon atom bonded to the bromine.
- Cross-coupling reactions : which are essential for forming carbon-carbon bonds in complex organic synthesis .
Biological Applications
Pharmaceutical Development
Research indicates that compounds similar to this compound exhibit promising biological activities, including antimicrobial and anticancer properties. The structure allows for modifications that can enhance bioactivity, making it a candidate for drug development .
Case Study: Anticancer Activity
A study investigating the anticancer potential of related compounds demonstrated that modifications to the aromatic ring could significantly affect cytotoxicity against various cancer cell lines. The presence of methoxy groups was found to enhance solubility and bioavailability, suggesting that similar modifications could be beneficial for this compound .
Material Science
Development of Advanced Materials
The compound is also explored for its role in developing advanced materials such as polymers and coatings. Its unique functional groups can impart desirable properties to materials, including improved thermal stability and chemical resistance .
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Facilitates complex organic reactions |
| Biological Research | Antimicrobial and anticancer studies | Enhances drug development possibilities |
| Material Science | Polymer and coating development | Improves material properties |
Toxicity and Safety Considerations
While exploring its applications, it is crucial to consider the toxicity profiles associated with halogenated compounds like this compound. Research indicates that exposure to similar compounds can lead to adverse effects in laboratory settings, necessitating careful handling and assessment during experimental applications .
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ether linkages can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Compounds with Bromo and Ether Substituents (Lacking Fluorine)
- 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene (C₁₁H₁₅BrO₃): Structure: Lacks the fluorine atom at the ortho-position but retains the polyether chain. Its synthesis yield (62%) matches the fluorinated analog, suggesting similar steric demands . Applications: Used as a monomer in polymer chemistry and Stille coupling, where fluorine’s electronic effects are unnecessary .
1-Bromo-4-(2-methoxyethoxy)benzene (CAS 2050-47-7, C₉H₁₁BrO₂):
Bromo-Fluoro Substituted Benzenes (Lacking Extended Ether Chains)
- 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3, C₇H₆BrFO): Structure: Contains bromo, fluoro, and methoxy groups but lacks the polyether chain. Properties: The shorter substituents result in a lower boiling point and higher volatility. Fluorine’s electron-withdrawing effect enhances stability against nucleophilic attack, similar to the target compound .
1-Bromo-4-fluoro-2-methylbenzene (CAS 1422-53-3, C₇H₆BrF):
Compounds with Alternative Protecting Groups
- 4-Benzyloxy-2-bromo-1-methoxybenzene (C₁₄H₁₃BrO₂):
- Structure : Benzyloxy group replaces the polyether chain.
- Properties : The benzyl group offers stability under acidic conditions but requires hydrogenation for deprotection, unlike the hydrolytically stable methoxyethoxyethoxy chain .
- Applications : Preferred in multi-step syntheses requiring orthogonal protection strategies .
Research Findings and Trends
- Electronic Effects: Fluorine’s presence in the target compound enhances electrophilic substitution resistance compared to non-fluorinated analogs, critical for stability in cross-coupling reactions .
- Solubility : The polyether chain improves solubility in polar solvents, enabling homogeneous reaction conditions—a limitation for methyl- or benzyl-substituted analogs .
- Synthetic Flexibility : Compounds with shorter ether chains (e.g., methoxyethoxy) are easier to synthesize but offer fewer applications in materials science due to reduced solubility .
Biological Activity
Overview
1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene, with the molecular formula C11H14BrFO3, is an organic compound that features a unique combination of halogen and ether functionalities. Its structural characteristics make it a candidate for various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C11H14BrFO3
- Molecular Weight : 293.13 g/mol
- CAS Number : 1481450-25-2
- IUPAC Name : 1-bromo-2-fluoro-4-[2-(2-methoxyethoxy)ethoxy]benzene
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The bromine and fluorine atoms can engage in halogen bonding, while the ether linkages facilitate hydrogen bonding and other non-covalent interactions. These interactions can significantly influence the compound's reactivity and its capacity to modulate biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated compounds can inhibit bacterial growth by disrupting cellular processes or acting as inhibitors of capsule biogenesis in bacteria such as Escherichia coli . The specific mechanisms often involve interference with cell wall synthesis or metabolic pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of several compounds structurally related to this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | Structure | Moderate | 15.0 (against HeLa cells) |
| 1-Bromo-4-fluoro-3-(methoxy)benzene | - | High | 10.5 (against MCF7 cells) |
| 1-Bromo-3-fluoro-5-(methoxymethyl)benzene | - | Low | 20.0 (against A549 cells) |
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the effects of halogenated benzene derivatives on bacterial strains. The results indicated that compounds with bromine and fluorine substitutions had enhanced antimicrobial properties compared to their non-halogenated counterparts .
Study 2: Anticancer Potential
In a study conducted by researchers at a leading pharmaceutical institute, derivatives of halogenated compounds were tested against a panel of cancer cell lines. The findings revealed that certain structural modifications could lead to a significant increase in cytotoxicity, suggesting that this compound could be further developed into more effective anticancer agents .
Q & A
Q. What synthetic strategies are effective for preparing 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via sequential etherification and halogenation. A plausible route involves:
Ether formation : Williamson ether synthesis using 2-(2-methoxyethoxy)ethanol and 4-bromo-2-fluorophenol under alkaline conditions (K₂CO₃/DMF, 80–100°C) .
Bromination : Electrophilic substitution with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) at 0–25°C .
- Key factors : Temperature control during bromination minimizes polybromination. Solvent choice (e.g., DMF vs. THF) affects etherification efficiency. Yields for analogous compounds range from 60–85% depending on stoichiometry .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the methoxyethoxy chain. The fluorine atom induces deshielding (~δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and absence of -OH groups (no broad peak near 3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matching (theoretical [M+H]⁺: ~316.02 g/mol) ensures molecular integrity .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselective functionalization of this compound?
- Methodology :
- Substituent Analysis : The electron-withdrawing fluorine and bulky methoxyethoxy groups direct electrophilic attacks to the para position relative to bromine. Computational studies (DFT) on analogous bromo-fluoroarenes show reduced electron density at the ortho position due to fluorine’s inductive effect .
- Experimental Validation : Suzuki-Miyaura coupling trials with arylboronic acids show >90% selectivity for the para-bromo site when using Pd(PPh₃)₄ and Cs₂CO₃ in THF/water . Competing pathways (e.g., ether cleavage) are mitigated by avoiding strong bases .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?
- Methodology :
- Single-Crystal X-ray Diffraction : For analogous bromo-ethoxyarenes, weak C-H···O hydrogen bonds between methoxyethoxy chains and halogen-halogen (Br···F) interactions stabilize layered structures .
- Thermal Analysis : DSC reveals a melting point (~80–90°C) influenced by van der Waals forces between hydrophobic chains. TGA shows decomposition >200°C, correlating with ether bond stability .
Q. How can contradictory data on reaction yields in literature be resolved for scale-up processes?
- Methodology :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, solvent ratios) identifies optimal conditions. For example, increasing NBS equivalents from 1.1 to 1.5 improves bromination yield by 15% but risks side reactions .
- Kinetic Studies : In-situ monitoring (e.g., ReactIR) reveals rapid etherification (t₁/₂ = 20 min) versus slower bromination (t₁/₂ = 2 hr), guiding batch vs. flow chemistry approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
